molecular formula C14H14ClNO3 B15058891 Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B15058891
M. Wt: 279.72 g/mol
InChI Key: RXOUMBGCJYSBFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-methylquinoline and ethyl acetate.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the esterification process.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methyl group at the 8-position.

    Ethyl 2-(6-bromo-8-methyl-4-oxoquinolin-1(4H)-yl)acetate: Has a bromo group instead of a chloro group.

    Ethyl 2-(6-chloro-8-methylquinolin-1(4H)-yl)acetate: Lacks the carbonyl group at the 4-position.

Uniqueness

Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and carbonyl groups in specific positions can affect the compound’s interaction with molecular targets and its overall stability.

Biological Activity

Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chloro substituent at the 6-position and a methyl group at the 8-position of the quinoline ring, along with an ester functional group. This unique arrangement enhances its reactivity and biological properties.

PropertyValue
Molecular FormulaC14H14ClNO3
Molecular Weight279.72 g/mol
CAS Number1172066-32-8

Antibacterial Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial properties. This compound may exert its antibacterial effects by inhibiting key bacterial enzymes such as DNA gyrase or topoisomerase IV, which are essential for bacterial replication. Studies have indicated that compounds with similar structures demonstrate significant antibacterial activity against various strains of bacteria, including resistant strains.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, research highlighted in PubMed indicates that quinoline derivatives can induce apoptosis in cancer cells. A study involving ethyl derivatives of quinoline demonstrated significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, resulting in a 100% decrease in tumor cell viability when administered to EAC-bearing mice .

Mechanism of Action:

  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties: It has been shown to exhibit antioxidant activities that can protect normal cells from oxidative stress induced by cancerous cells.

Case Studies

  • Study on Antitumor Effects:
    • Objective: Evaluate the antitumor activity against EAC cells.
    • Methodology: Mice were treated with the compound, and various parameters such as tumor cell viability and liver function were assessed.
    • Results: The treatment resulted in significant reduction in tumor growth with no adverse effects on liver function, indicating a promising therapeutic profile .
  • Molecular Docking Studies:
    • Objective: Predict binding interactions between the compound and cancer-related receptors.
    • Findings: Docking studies revealed favorable interactions with specific targets involved in cancer progression, suggesting potential for further development as an anticancer agent .

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H14ClNO3/c1-3-19-13(18)8-16-5-4-12(17)11-7-10(15)6-9(2)14(11)16/h4-7H,3,8H2,1-2H3

InChI Key

RXOUMBGCJYSBFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C

Origin of Product

United States

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